![molecular formula C6H3BrClF B1273495 4-Bromo-2-chloro-1-fluorobenzene CAS No. 60811-21-4](/img/structure/B1273495.png)
4-Bromo-2-chloro-1-fluorobenzene
Overview
Description
4-Bromo-2-chloro-1-fluorobenzene is a polyhalo substituted benzene . It has antibacterial and antifungal activities .
Synthesis Analysis
This compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-chloro-1-fluorobenzene is C6H3BrClF . The molecular weight is 209.44 g/mol . The InChIKey is CJTIWGBQCVYTQE-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.44 g/mol . It has a computed XLogP3 value of 3.4 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The exact mass and monoisotopic mass is 207.90907 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 9 .Scientific Research Applications
Organic Synthesis
4-Bromo-2-chloro-1-fluorobenzene is a halogenated benzene derivative that is often used in organic synthesis . It can be used as a building block to create more complex organic compounds .
Preparation of Dioxaborolane
This compound may be used for the preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Dioxaborolanes are commonly used in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic chemistry for the synthesis of biaryls, styrenes, and alkenes.
Fluorinated Building Blocks
4-Bromo-2-chloro-1-fluorobenzene is a fluorinated compound, and fluorinated compounds are often used as building blocks in the pharmaceutical and agrochemical industries . The presence of fluorine can greatly influence the properties of the resulting compounds, including their reactivity, stability, and biological activity.
Synthesis of Imidazopyrimidine
A practical synthesis of 2-[3-(4-fluoro-3-pyridin-3-yl-phenyl)-imidazo[1,2-a]pyrimidin-7-yl]-propan-2-ol, an oral GABA(A) alpha(2/3)-selective agonist, includes 4-Bromo-2-chloro-1-fluorobenzene as a key fragment . This highlights its importance in the synthesis of bioactive molecules.
Synthesis of Benzonorbornadiene Derivative
1-Bromo-4-chloro-2-fluorobenzene, a compound similar to 4-Bromo-2-chloro-1-fluorobenzene, may be used in the preparation of benzonorbornadiene derivative . Benzonorbornadienes are useful in Diels-Alder reactions, a common method of forming six-membered rings in organic chemistry.
Synthesis of IKK2 Inhibitor
1-Bromo-4-chloro-2-fluorobenzene may also be used as a starting material in the multi-step synthesis of AZD3264, an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor . This highlights the potential of halogenated benzene derivatives in the development of new pharmaceuticals.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-chloro-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTIWGBQCVYTQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393481 | |
Record name | 4-Bromo-2-chloro-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-fluorobenzene | |
CAS RN |
60811-21-4 | |
Record name | 4-Bromo-2-chloro-1-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60811-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chlorofluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060811214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-chloro-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chlorofluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 4-bromo-2-chloro-1-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.